2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is an organic compound that features a benzylthio group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide typically involves the following steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea.
Acylation: The benzylthiourea is then acylated with 2-bromoacetyl chloride to form 2-(benzylthio)acetamide.
Coupling with Furan Derivative: Finally, the 2-(benzylthio)acetamide is coupled with 1-(furan-3-yl)propan-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group or to modify the furan ring.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated products or modified furan derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of benzylthio and furan-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)acetamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(1-(furan-3-yl)propan-2-yl)acetamide: Lacks the benzylthio group, which reduces its potential for thiol interactions.
Uniqueness
2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is unique due to the presence of both the benzylthio group and the furan ring. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13(9-15-7-8-19-10-15)17-16(18)12-20-11-14-5-3-2-4-6-14/h2-8,10,13H,9,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSPAXKJHQHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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